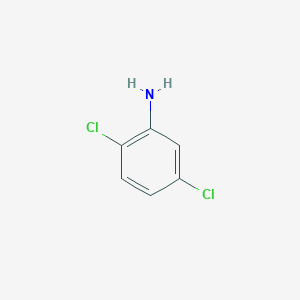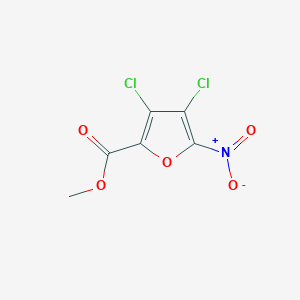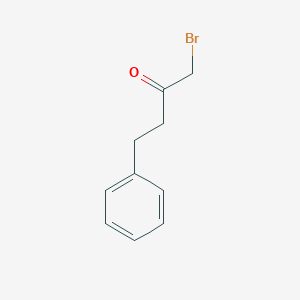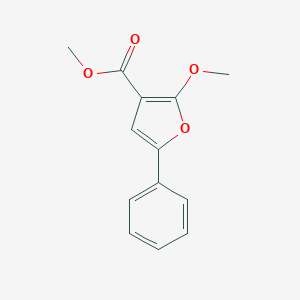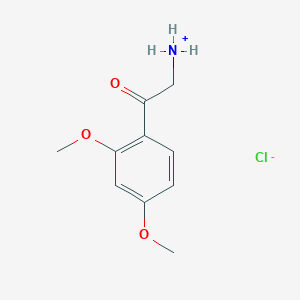
2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Studies on compounds with similar structural features, such as aroxyalkylaminoalcohol derivatives, provide insights into synthesis methods that could be applicable to 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride. For instance, the synthesis of related compounds involves steps that ensure the formation of the desired molecular structure with specific functional groups, which may involve reactions under controlled conditions to achieve the correct molecular conformation and intermolecular interactions (Nitek et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride shows that protonation can influence the geometry significantly. For example, in certain aroxyalkylaminoalcohol derivatives, protonation affects the molecular linker between aromatic rings, altering their orientation and the overall molecular conformation. These structural variations have implications for the compound's reactivity and interactions with other molecules (Nitek et al., 2022).
Chemical Reactions and Properties
The reactivity of structurally similar compounds, such as reactions with oxalyl chloride leading to glyoxyloyl chloride derivatives, highlights the potential chemical behavior of 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride. Such reactions are influenced by factors like solvent and temperature, which can affect the proportion of products formed. This suggests that the compound may also exhibit specific reactivity patterns under different conditions (Black et al., 1996).
Physical Properties Analysis
The physical properties of 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride can be inferred from related compounds. For example, crystal structure analysis provides information on the solid-state arrangement, hydrogen bonding, and molecular conformations, which are crucial for understanding the compound's stability, solubility, and potential applications (Nitek et al., 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and potential as a synthetic intermediate, can be deduced from the behavior of similar compounds. The transformation of related compounds under specific conditions provides valuable insights into the chemical versatility and potential applications of 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride in synthesis and chemical reactions (Black et al., 1996).
Wissenschaftliche Forschungsanwendungen
Hematology Stains
- Scientific Field : Hematology
- Application Summary : The compound “(2,5-Dimethoxyphenyl)acetyl chloride” is used in hematology stains . Hematology stains are used in the examination of blood samples under a microscope to identify and count different types of blood cells.
Bacterial RNA Polymerase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : A study synthesized novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives as inhibitors of bacterial RNA polymerase (RNAP) . These compounds displayed potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .
- Methods of Application : The compounds were synthesized based on the dithiolopyrrolone scaffold . They were then tested for their antimicrobial activity against various bacteria .
- Results or Outcomes : The most promising compound showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL, and potent inhibitory activity against Escherichia coli RNAP with IC50 value of 19.4 ± 1.3 μM .
Eigenschaften
IUPAC Name |
[2-(2,4-dimethoxyphenyl)-2-oxoethyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2;/h3-5H,6,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEHGZWQGVPBJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C[NH3+])OC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587579 |
Source


|
| Record name | 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride | |
CAS RN |
123464-63-1 |
Source


|
| Record name | 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
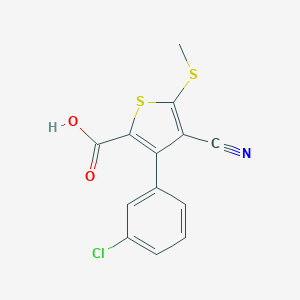
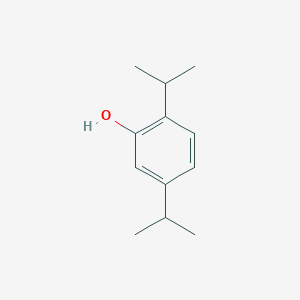
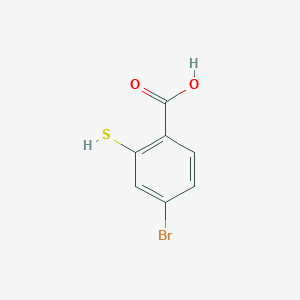

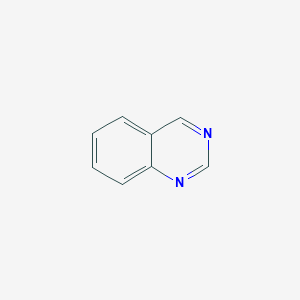
![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)
